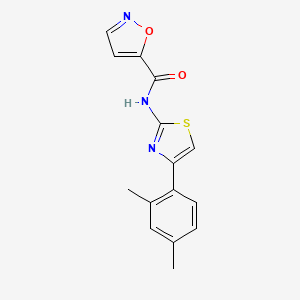

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide

Description

Propriétés

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-9-3-4-11(10(2)7-9)12-8-21-15(17-12)18-14(19)13-5-6-16-20-13/h3-8H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTCPQZQLNPXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps:

Thiazole Ring Formation: The brominated compound reacts with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and isoxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole or isoxazole rings .

Applications De Recherche Scientifique

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell metabolism.

Biology: It is used in biological assays to study its effects on cellular processes and enzyme activity.

Pharmacology: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mécanisme D'action

The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

This analog replaces the 4-(2,4-dimethylphenyl)thiazol-2-yl group with a simpler thiazol-2-amine. Synthesized via coupling 5-methylisoxazole-4-carboxylic acid chloride with thiazol-2-amine in acetonitrile, it achieved a 60% yield. X-ray crystallography confirmed its planar isoxazole-thiazole core, with intermolecular hydrogen bonds stabilizing the crystal lattice . Key differences include:

- Synthetic Efficiency : The straightforward coupling method contrasts with the multi-step synthesis required for derivatives with aryl-thiazole substituents (e.g., ).

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide

This compound substitutes the thiazole ring with a thiophene and introduces a diethylamino group. Its synthesis involves oxime formation, cyclization with Oxone®, and hydrolysis, yielding a polarizable electron-rich structure .

- Electronic Profile: The diethylamino group enhances electron-donating capacity, which may improve interaction with charged binding pockets compared to the dimethylphenyl group in the target compound.

- Bioactivity Implications : Thiophene-containing analogs often exhibit distinct pharmacokinetic profiles due to altered metabolic stability relative to thiazoles.

Fluorophenyl-Triazole-Thiazole Derivatives (Compounds 4 and 5 in )

These derivatives incorporate fluorophenyl and triazole moieties. Single-crystal diffraction revealed triclinic symmetry and near-planar conformations, with one fluorophenyl group oriented perpendicularly to the molecular plane .

- Structural Rigidity : The planar core may enhance stacking interactions in protein binding, whereas the target compound’s 2,4-dimethylphenyl group could introduce torsional strain, affecting binding affinity.

- Halogen Effects : Fluorine atoms improve metabolic stability and membrane permeability, a feature absent in the target compound’s structure.

N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides

These analogs feature pyridinyl-thiazole scaffolds. Structure-activity relationship (SAR) studies highlighted the importance of the 4-pyridinyl group for potency, with carboxamide substituents modulating solubility .

- Pharmacophore Comparison : The pyridinyl group’s basic nitrogen may engage in hydrogen bonding, contrasting with the dimethylphenyl group’s hydrophobic interactions.

- Synthetic Flexibility : Coupling with diverse amines (e.g., ) allows rapid diversification, a strategy applicable to optimizing the target compound.

Isoxazolemethylthio Derivatives ()

Examples include benzamide derivatives with nitro, cyano, and fluorophenyl substituents. While structurally distinct, these compounds emphasize the role of electron-withdrawing groups in enhancing reactivity and target engagement .

- Functional Group Diversity : The target compound’s methyl groups may limit electronic modulation but improve lipophilicity for membrane penetration.

Data Tables

Table 2: Functional Group Impact on Properties

Discussion of Research Findings

- Synthetic Challenges : The target compound’s synthesis likely requires multi-step functionalization of the thiazole ring, contrasting with simpler carboxamide couplings in and .

- Structural Flexibility vs. Rigidity : While fluorophenyl-triazole derivatives () benefit from planar conformations, the target compound’s dimethylphenyl group may introduce conformational flexibility, impacting target selectivity .

- Biological Implications : Thiazole derivatives with pyridinyl or electron-donating groups () show enhanced enzymatic interactions, suggesting that the target compound’s dimethylphenyl substituent might favor hydrophobic binding pockets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide, and how can reaction yields be optimized?

- Methodology : The compound’s synthesis involves multi-step organic reactions. Key steps include:

Isoxazole ring formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., substituted phenyl compounds) under controlled temperatures .

Thiazole ring coupling : Amide bond formation between isoxazole-5-carboxylic acid derivatives and aminothiazole intermediates using coupling agents like EDCI/HOBt .

Optimization : Ultrasound-assisted synthesis can enhance reaction rates and yields (e.g., 20–30% improvement in cycloaddition steps) . Solvent selection (e.g., DMF or acetonitrile) and reflux conditions are critical for purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- NMR (¹H/¹³C) : Confirm regiochemistry of the thiazole and isoxazole rings. Aromatic protons in the 2,4-dimethylphenyl group appear as distinct singlets (δ 2.2–2.5 ppm) .

- IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and isoxazole C=N bands (~1550 cm⁻¹) .

- HPLC/MS : Monitor reaction progress and quantify impurities. Use C18 columns with acetonitrile/water gradients for separation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodology :

- Comparative analogs : Synthesize derivatives with variations in the 2,4-dimethylphenyl group (e.g., halogen or methoxy substitutions) and assess changes in activity. For example:

| Substituent | Activity (IC₅₀, μM) | Notes |

|---|---|---|

| 2,4-diCH₃ | 0.45 (Anticancer) | Reference compound |

| 4-F | 0.78 | Reduced potency |

| 3-OCH₃ | 0.32 | Enhanced solubility |

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or PI3K kinases .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

- Methodology :

Dose-response profiling : Test the compound across a broad concentration range (nM to μM) in multiple cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) .

Pathway analysis : Use Western blotting or ELISA to measure biomarkers (e.g., TNF-α for inflammation, caspase-3 for apoptosis) under standardized conditions .

Meta-analysis : Compare datasets from preclinical studies to identify confounding variables (e.g., solvent effects, assay protocols) .

Q. How can computational methods enhance reaction design and mechanistic studies for this compound?

- Methodology :

- Reaction path search : Apply density functional theory (DFT) to model cycloaddition transition states and predict regioselectivity .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to optimize solvent/base combinations for carboxamide coupling .

- Mechanistic probes : Use ¹³C-labeled intermediates to track reaction pathways via NMR .

Q. What strategies are effective for evaluating in vitro toxicity and selectivity?

- Methodology :

- Cytotoxicity assays : Compare IC₅₀ values in cancer vs. normal cells (e.g., HEK293) using MTT or resazurin assays .

- Genotoxicity screening : Perform comet assays or γ-H2AX staining to assess DNA damage .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify unintended interactions .

Methodological and Regulatory Considerations

Q. How can reaction scalability be balanced with purity requirements for preclinical studies?

- Methodology :

- Process intensification : Use flow chemistry for hazardous steps (e.g., nitrile oxide generation) to improve safety and yield .

- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity (>99% by HPLC) .

- Quality control : Adhere to ICH guidelines for impurity profiling (e.g., ≤0.15% for genotoxic impurities) .

Q. What are the best practices for mechanistic studies of thiazole-isoxazole hybrid compounds?

- Methodology :

- Isotopic labeling : Synthesize ¹⁵N-labeled thiazole intermediates to trace metabolic pathways in vivo .

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates of intermediate formation .

- X-ray crystallography : Resolve crystal structures to correlate conformation with bioactivity (e.g., π-stacking in the 2,4-dimethylphenyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.